molecular formula C14H13N3O4 B11836404 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 89046-51-5

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B11836404
CAS No.: 89046-51-5
M. Wt: 287.27 g/mol
InChI Key: AWNCEZVHWBVIIF-UHFFFAOYSA-N
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Description

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline ring substituted with an ethoxy group at the 6-position and a hydroxymethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The ethoxy group is introduced through an ethylation reaction, followed by the formation of the oxadiazole ring via cyclization reactions. The hydroxymethyl group is then added through a hydroxymethylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The oxadiazole ring may interact with enzymes and proteins, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Methoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
  • 5-(6-Chloroquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
  • 5-(6-Fluoroquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one

Uniqueness

The uniqueness of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes. The hydroxymethyl group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

89046-51-5

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

5-(6-ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C14H13N3O4/c1-2-20-9-3-4-12-11(7-9)10(5-6-15-12)13-16-17(8-18)14(19)21-13/h3-7,18H,2,8H2,1H3

InChI Key

AWNCEZVHWBVIIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)C3=NN(C(=O)O3)CO

Origin of Product

United States

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